Patent

US07426074B2

Procedure details

Incorporation of maleic anhydride into an emulsion aggregation particle at the bulk polymerization step. A stock solution of styrene (390 mL) and butylacrylate (110 ml) was prepared and to 400 ml was added TEMPO (3.12 g, 0.02 mole) and vazo 64 initiator (2.0 g, 0.0125 mole). This was heated tinder a nitrogen atmosphere to 135° C. (bath temperature) and then added to it dropwise a solution of maleic anhydride (9.8 g) in 100 mL of the styrene/butylacrylate stock solution that had been deoxygenated using nitrogen. The addition was done over a 30 minute period after which it was stirred for 5 more minutes and then cooled to afford a poly(styrene/maleic anhydride-b-styrene/butylacrylate) (Mn=4,990 with PD=1.23) solution in styrene/butylacrylate monomer.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(=O)[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[CH3:8][C:9]1(C)N([O])[C:13]([CH3:17])(C)[CH2:12][CH2:11][CH2:10]1.CC(N=NC(C#N)(C)C)(C#N)C>C=CC1C=CC=CC=1.C(OC(=O)C=C)CCC>[CH2:1]=[CH:2][C:3]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:11]([O:6][C:4](=[O:5])[CH:3]=[CH2:2])[CH2:12][CH2:13][CH3:17] |f:3.4,^1:11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(\C=C/C(=O)O1)=O

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

9.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(\C=C/C(=O)O1)=O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C=CC1=CC=CC=C1.C(CCC)OC(C=C)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

135 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

after which it was stirred for 5 more minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had been deoxygenated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

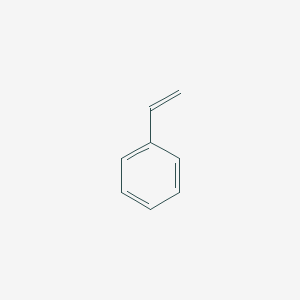

C=CC1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: VOLUME | 390 mL |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)OC(C=C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: VOLUME | 110 mL |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07426074B2

Procedure details

Incorporation of maleic anhydride into an emulsion aggregation particle at the bulk polymerization step. A stock solution of styrene (390 mL) and butylacrylate (110 ml) was prepared and to 400 ml was added TEMPO (3.12 g, 0.02 mole) and vazo 64 initiator (2.0 g, 0.0125 mole). This was heated tinder a nitrogen atmosphere to 135° C. (bath temperature) and then added to it dropwise a solution of maleic anhydride (9.8 g) in 100 mL of the styrene/butylacrylate stock solution that had been deoxygenated using nitrogen. The addition was done over a 30 minute period after which it was stirred for 5 more minutes and then cooled to afford a poly(styrene/maleic anhydride-b-styrene/butylacrylate) (Mn=4,990 with PD=1.23) solution in styrene/butylacrylate monomer.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(=O)[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[CH3:8][C:9]1(C)N([O])[C:13]([CH3:17])(C)[CH2:12][CH2:11][CH2:10]1.CC(N=NC(C#N)(C)C)(C#N)C>C=CC1C=CC=CC=1.C(OC(=O)C=C)CCC>[CH2:1]=[CH:2][C:3]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:11]([O:6][C:4](=[O:5])[CH:3]=[CH2:2])[CH2:12][CH2:13][CH3:17] |f:3.4,^1:11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(\C=C/C(=O)O1)=O

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

9.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(\C=C/C(=O)O1)=O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C=CC1=CC=CC=C1.C(CCC)OC(C=C)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

135 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

after which it was stirred for 5 more minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had been deoxygenated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CC1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: VOLUME | 390 mL |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)OC(C=C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: VOLUME | 110 mL |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07426074B2

Procedure details

Incorporation of maleic anhydride into an emulsion aggregation particle at the bulk polymerization step. A stock solution of styrene (390 mL) and butylacrylate (110 ml) was prepared and to 400 ml was added TEMPO (3.12 g, 0.02 mole) and vazo 64 initiator (2.0 g, 0.0125 mole). This was heated tinder a nitrogen atmosphere to 135° C. (bath temperature) and then added to it dropwise a solution of maleic anhydride (9.8 g) in 100 mL of the styrene/butylacrylate stock solution that had been deoxygenated using nitrogen. The addition was done over a 30 minute period after which it was stirred for 5 more minutes and then cooled to afford a poly(styrene/maleic anhydride-b-styrene/butylacrylate) (Mn=4,990 with PD=1.23) solution in styrene/butylacrylate monomer.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(=O)[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[CH3:8][C:9]1(C)N([O])[C:13]([CH3:17])(C)[CH2:12][CH2:11][CH2:10]1.CC(N=NC(C#N)(C)C)(C#N)C>C=CC1C=CC=CC=1.C(OC(=O)C=C)CCC>[CH2:1]=[CH:2][C:3]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:11]([O:6][C:4](=[O:5])[CH:3]=[CH2:2])[CH2:12][CH2:13][CH3:17] |f:3.4,^1:11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(\C=C/C(=O)O1)=O

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

9.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(\C=C/C(=O)O1)=O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C=CC1=CC=CC=C1.C(CCC)OC(C=C)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

135 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

after which it was stirred for 5 more minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had been deoxygenated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CC1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: VOLUME | 390 mL |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)OC(C=C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: VOLUME | 110 mL |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07426074B2

Procedure details

Incorporation of maleic anhydride into an emulsion aggregation particle at the bulk polymerization step. A stock solution of styrene (390 mL) and butylacrylate (110 ml) was prepared and to 400 ml was added TEMPO (3.12 g, 0.02 mole) and vazo 64 initiator (2.0 g, 0.0125 mole). This was heated tinder a nitrogen atmosphere to 135° C. (bath temperature) and then added to it dropwise a solution of maleic anhydride (9.8 g) in 100 mL of the styrene/butylacrylate stock solution that had been deoxygenated using nitrogen. The addition was done over a 30 minute period after which it was stirred for 5 more minutes and then cooled to afford a poly(styrene/maleic anhydride-b-styrene/butylacrylate) (Mn=4,990 with PD=1.23) solution in styrene/butylacrylate monomer.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(=O)[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[CH3:8][C:9]1(C)N([O])[C:13]([CH3:17])(C)[CH2:12][CH2:11][CH2:10]1.CC(N=NC(C#N)(C)C)(C#N)C>C=CC1C=CC=CC=1.C(OC(=O)C=C)CCC>[CH2:1]=[CH:2][C:3]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:11]([O:6][C:4](=[O:5])[CH:3]=[CH2:2])[CH2:12][CH2:13][CH3:17] |f:3.4,^1:11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(\C=C/C(=O)O1)=O

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

9.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(\C=C/C(=O)O1)=O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C=CC1=CC=CC=C1.C(CCC)OC(C=C)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

135 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

after which it was stirred for 5 more minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had been deoxygenated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CC1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: VOLUME | 390 mL |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)OC(C=C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: VOLUME | 110 mL |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |